Cas no 167262-69-3 (tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylate)

tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester
- tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-, 1,1-dimethylethyl ester
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- インチ: 1S/C17H24N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,14(18)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H2,18,20)
- InChIKey: YFFNTRHCIKUMCA-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(N)=O)(C2=CC=CC=C2)CC1
tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T113725-50mg |
tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate |
167262-69-3 | 50mg |
$ 165.00 | 2022-06-03 | ||
Key Organics Ltd | FF-0212-10G |
tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate |
167262-69-3 | >90% | 10g |
£2112.00 | 2023-09-07 | |
Key Organics Ltd | FF-0212-5G |
tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate |
167262-69-3 | >90% | 5g |
£1188.00 | 2023-09-07 | |
A2B Chem LLC | AI38539-10mg |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI38539-25g |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 25g |
$7240.00 | 2024-04-20 | |
A2B Chem LLC | AI38539-1mg |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI38539-5mg |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI38539-500mg |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 500mg |
$392.00 | 2024-04-20 | |
abcr | AB582577-1g |
t-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate; . |
167262-69-3 | 1g |
€478.80 | 2024-08-02 | ||
A2B Chem LLC | AI38539-10g |
1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-4-phenyl-,1,1-dimethylethyl ester |
167262-69-3 | >90% | 10g |
$3299.00 | 2024-04-20 |
tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylate 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
tert-butyl 4-carbaMoyl-4-phenylpiperidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate (CAS No. 167262-69-3)
Tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 167262-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its role in the synthesis of biologically active molecules. The presence of both carbamoyl and tert-butyl functional groups in its molecular framework imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structure of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate features a central piperidine ring substituted with a phenyl group at the 4-position and a carbamoyl group at the 1-position, further modified by a tert-butyl ester moiety. This arrangement not only contributes to its stability but also enhances its reactivity, allowing for further functionalization and derivatization. Such structural features are particularly appealing in drug design, as they can influence both the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. The pharmacological significance of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate lies in its potential as a precursor for drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease. Piperidine-based compounds have shown promise in modulating neurotransmitter systems, and the introduction of carbamoyl and tert-butyl groups can fine-tune their interactions with biological targets.
Recent studies have highlighted the synthetic utility of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate in the preparation of more complex molecules. For instance, researchers have utilized this compound as a building block in the synthesis of potent kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The versatility of its functional groups allows for selective modifications, enabling chemists to explore diverse chemical spaces and identify novel lead compounds.
The biological activity of derivatives derived from tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate has been extensively studied. Preliminary investigations suggest that certain modifications can enhance binding affinity to specific protein targets, leading to improved therapeutic outcomes. Additionally, the compound's stability under various conditions makes it an attractive candidate for industrial-scale synthesis, ensuring consistent quality and availability for research and development purposes.
Advances in computational chemistry have further accelerated the exploration of tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate's potential. Molecular modeling techniques have been employed to predict how different substituents affect its interactions with biological macromolecules. These simulations have provided valuable insights into optimizing drug-like properties, such as solubility, metabolic stability, and selectivity. Such computational approaches are integral to modern drug discovery pipelines, streamlining the process from hypothesis generation to experimental validation.
The role of terpenoids in modulating biological pathways has also been explored in conjunction with piperidine derivatives like tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate. Terpenoids are a large class of natural products known for their diverse pharmacological effects. By combining terpenoid scaffolds with piperidine-based cores, researchers aim to create hybrid molecules that exhibit enhanced biological activity. This interdisciplinary approach has opened new avenues for developing innovative therapeutic strategies.
Furthermore, the environmental impact of synthetic processes has prompted researchers to investigate greener alternatives for producing tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate. Catalytic methods and solvent-free reactions are being explored to minimize waste and energy consumption without compromising yield or purity. These sustainable practices align with global efforts to promote green chemistry principles, ensuring that pharmaceutical development is both effective and environmentally responsible.
In conclusion, tert-butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate (CAS No. 167262-69-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing biologically active compounds with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic pathways and biological functions, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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